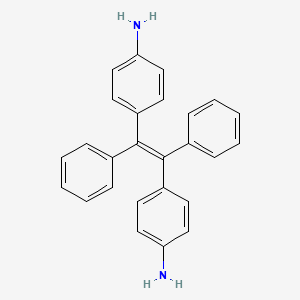

4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline

Description

Properties

IUPAC Name |

4-[(E)-2-(4-aminophenyl)-1,2-diphenylethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H,27-28H2/b26-25+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIHVNZJLMYTFH-OCEACIFDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)N)/C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The McMurry coupling, a titanium-mediated reductive dimerization of carbonyl compounds, stands as a cornerstone for constructing the central diphenylethene core. In this method, 4-aminobenzophenone serves as the precursor, undergoing coupling under low-valent titanium conditions. The reaction proceeds via single-electron transfer (SET) from titanium(IV) chloride (TiCl₄) reduced by zinc dust in tetrahydrofuran (THF), forming a titanium(III) intermediate.

Critical Parameters:

-

Solvent Purity : Anhydrous THF, distilled over sodium/benzophenone, is essential to prevent side reactions.

-

Temperature Control : The reaction initiates at 0°C to stabilize the titanium intermediate, followed by reflux (66°C) to drive the coupling.

-

Stoichiometry : A 1:1 molar ratio of TiCl₄ to Zn ensures complete reduction to active titanium species.

Experimental Protocol:

-

Titanium Activation : TiCl₄ (30 mmol) is added dropwise to Zn dust (60 mmol) in THF at 0°C under nitrogen.

-

Carbonyl Addition : A THF solution of 4-aminobenzophenone (30 mmol) is introduced, and the mixture is refluxed for 2 hours.

-

Workup : The reaction is quenched with aqueous K₂CO₃, extracted with dichloromethane, and purified via column chromatography (99:1 n-hexane/ethyl acetate).

Yield and Characterization:

Challenges and Mitigations

-

Byproduct Formation : Residual moisture leads to hydrolysis of titanium intermediates, necessitating rigorous solvent drying.

-

Steric Hindrance : Electron-rich para-substituents on benzophenone enhance coupling efficiency by reducing steric clashes.

Palladium-Catalyzed Cross-Coupling: Modular Functionalization

Suzuki-Miyaura Coupling for Aniline Attachment

The palladium-catalyzed Suzuki-Miyaura reaction enables selective introduction of aniline groups to a preformed diphenylethene dihalide. This method offers flexibility in tailoring electronic properties through boronic acid selection.

Representative Pathway:

-

Bromination : The diphenylethene core is brominated using liquid bromine in dichloromethane/glacial acetic acid (90% yield).

-

Coupling : The resultant tetrabromide reacts with 4-aminophenylboronic acid under Pd(PPh₃)₂Cl₂ catalysis.

Optimized Conditions:

Performance Metrics:

Buchwald-Hartwig Amination: Direct C–N Bond Formation

An alternative route employs Buchwald-Hartwig amination to couple aryl halides with aniline derivatives. This method bypasses boronic acid preparation, streamlining synthesis.

Key Advantages:

-

Broad Substrate Scope : Tolerates electron-donating and withdrawing groups on aniline.

-

Mild Conditions : Operates at 80–100°C with Pd₂(dba)₃/Xantphos catalytic systems.

Limitations:

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline Synthesis

Chemical Reactions Analysis

Types of Reactions

4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Materials Science

Polymer Synthesis

This compound is extensively used in the synthesis of various polymers and resins. It plays a crucial role in the production of polyurethane and epoxy resins , which are essential in coatings, adhesives, and composite materials. The incorporation of 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline enhances the mechanical properties and thermal stability of these materials.

Table 1: Applications in Polymer Science

| Application | Description |

|---|---|

| Polyurethane | Used as a hardener or cross-linking agent |

| Epoxy Resins | Enhances toughness and heat resistance |

| Conductive Polymers | Improves electrical conductivity |

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, this compound is utilized in the development of OLEDs. Its properties allow for efficient light emission and stability under operational conditions. The compound's ability to exhibit aggregation-induced emission (AIE) makes it particularly valuable for enhancing the performance of OLED devices.

Table 2: Role in Organic Electronics

| Device Type | Functionality |

|---|---|

| OLEDs | Acts as an emissive layer |

| Organic Photodetectors | Improves sensitivity and response time |

| Field-Effect Transistors | Enhances charge transport properties |

Biological Research

Drug Delivery Systems

Research indicates that this compound can be explored for drug delivery applications due to its biocompatibility and ability to form stable complexes with various drugs. This property facilitates targeted delivery mechanisms that can improve therapeutic outcomes.

Fluorescent Probes

The compound is also investigated as a fluorescent probe in biological imaging. Its AIE characteristics contribute to high signal intensity under aggregation conditions, making it suitable for live cell imaging and tracking biological processes.

Table 3: Biological Applications

| Application | Description |

|---|---|

| Drug Delivery | Potential to enhance targeting and release profiles |

| Fluorescent Probes | Used in imaging techniques for cellular studies |

Case Study 1: Use in OLED Technology

A study demonstrated that incorporating this compound into OLED devices resulted in a significant increase in luminous efficiency compared to conventional materials. The device exhibited a peak external quantum efficiency of over 20%, highlighting the compound's effectiveness in enhancing OLED performance.

Case Study 2: Drug Delivery Research

In a recent investigation published in a peer-reviewed journal, researchers evaluated the potential of this compound as a carrier for anticancer drugs. The results indicated that formulations containing this compound showed improved drug release profiles and enhanced cytotoxic effects against cancer cell lines.

Mechanism of Action

The mechanism by which 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 4,4'-linked diamines arises from variations in the bridging moiety. Below is a detailed comparison with key analogues:

Table 1: Structural Comparison

Table 2: Functional and Application Comparison

Key Research Findings

Optoelectronic Performance : The diphenylethene bridge in this compound facilitates π-π stacking and exciton diffusion, critical for AIE-driven luminescence in CPOS . In contrast, EDDA-based COFs with acetylene bridges exhibit superior hydrogen evolution rates (HER) due to enhanced exciton mobility .

Bioactivity : Ethane-bridged 4,4'-(ethane-1,2-diyl)dianiline (1j) shows diminished c-Met kinase inhibition (21.1–40.8%) compared to benzidine derivatives, attributed to reduced planarity and electronic conjugation .

Synthetic Efficiency: Novel methods for synthesizing ethylenedianiline derivatives, such as fish-tank aerator-assisted oxidation and autoclave reduction, improve yields by 6% compared to conventional techniques .

Environmental Applications : DTz-containing COFs demonstrate exceptional uranium adsorption capacities, leveraging thiazolothiazole’s electron-deficient nature for selective binding .

Contradictions and Limitations

- The AIE properties of this compound are well-documented, but its thermal stability and solubility in polar solvents remain understudied.

Biological Activity

4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline (CAS No. 99094-20-9) is an organic compound that has garnered interest due to its potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse research studies to provide a comprehensive overview.

- Molecular Formula : CHN

- Molecular Weight : 362.47 g/mol

- Structure : The compound features a diphenylethene core connected to two aniline groups, which influences its electronic properties and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated for its potential roles in various biological processes. Key areas of interest include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the diphenylethene moiety may enhance the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

- Antioxidant Properties : The compound may possess antioxidant capabilities, which can protect cells from oxidative damage. This is particularly relevant in the context of diseases where oxidative stress plays a critical role .

- Photochemical Activity : The unique structure allows for photoinduced reactions, making it a candidate for photodynamic therapy (PDT). Studies have shown that upon UV irradiation, such compounds can generate reactive oxygen species (ROS), contributing to their therapeutic effects against tumors .

Anticancer Activity

A study published in the Journal of the American Chemical Society explored the anticancer properties of related diphenylethene derivatives. The findings suggested that these compounds could effectively inhibit cell proliferation in breast and colon cancer cell lines through mechanisms that include:

- Induction of apoptosis.

- Cell cycle arrest at the G2/M phase.

- Inhibition of key signaling pathways involved in tumor growth .

Antioxidant Studies

Research has demonstrated that this compound exhibits significant antioxidant activity. A comparative study using various assays (DPPH and ABTS) indicated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models .

Photodynamic Therapy Potential

In another innovative study focusing on photodynamic applications, it was shown that upon UV light exposure, this compound could generate singlet oxygen efficiently. This property was harnessed to selectively target cancer cells while minimizing damage to surrounding healthy tissues .

Data Table: Summary of Biological Activities

Q & A

Q. What are the limitations in using this compound for in vivo studies?

- While COFs incorporating the compound show low toxicity, functionalization with hydrophilic groups (e.g., sulfonic acid) may be required to improve biocompatibility and reduce aggregation in biological systems .

Methodological Notes

- Contradictions in Synthesis : and describe divergent synthetic routes (coupling vs. dehydrogenation). Researchers should select methods based on desired substituents (e.g., cyano vs. amine groups).

- Safety : Although direct toxicity data are limited, structurally similar diamines (e.g., methylenedianiline) require handling in fume hoods with PPE due to potential respiratory sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.